molecular formula C19H15ClN2O3 B3126888 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime CAS No. 338393-45-6

3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime

Cat. No.: B3126888
CAS No.: 338393-45-6
M. Wt: 354.8 g/mol
InChI Key: HBPFOFJOWHBGCN-SRZZPIQSSA-N
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Description

3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a phenyl group, and a chlorobenzyl oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with suitable precursors under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to incorporate the chlorobenzyl oxime group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the oxime group to a nitroso or nitro group.

  • Reduction: : Reduction of the oxime group to an amine.

  • Substitution: : Replacement of the chlorobenzyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitro compounds.

  • Reduction: : Amines.

  • Substitution: : Derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying biological activities.

Biology

In biological research, 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new therapeutic agents.

Medicine

The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-fluorobenzyl)oxime: : Similar structure with a fluorobenzyl group instead of a chlorobenzyl group.

  • 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(3,4-dichlorobenzyl)oxime: : Similar structure with a dichlorobenzyl group.

Uniqueness

3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(3-phenyl-1,2-oxazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-16-8-6-14(7-9-16)13-24-21-11-10-18(23)19-12-17(22-25-19)15-4-2-1-3-5-15/h1-9,11-12H,10,13H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPFOFJOWHBGCN-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC=NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)C/C=N/OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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